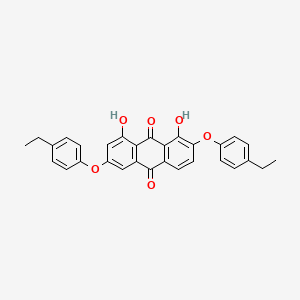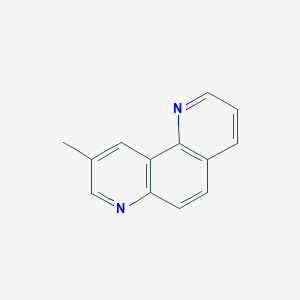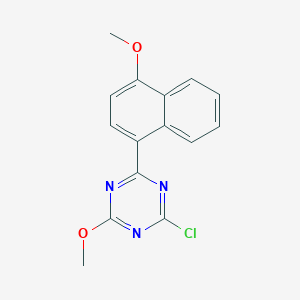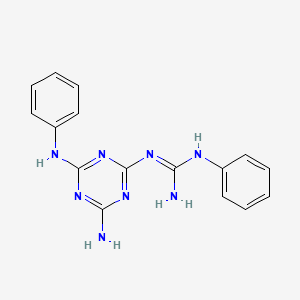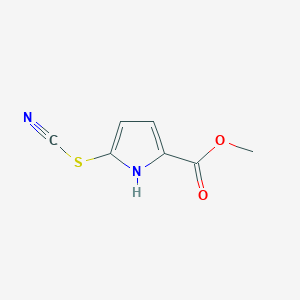
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester is a chemical compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester typically involves the following steps:
Starting Materials: The synthesis begins with 1H-Pyrrole-2-carboxylic acid and methyl alcohol.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester derivative.
Thiocyanation: The methyl ester is then reacted with thiocyanate salts (e.g., potassium thiocyanate) under appropriate conditions to introduce the thiocyanate group at the 5-position of the pyrrole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiocyanate group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under suitable conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit or activate certain enzymes, affecting cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound has similar structural features but differs in the substitution pattern and functional groups.
1H-Pyrrole-2-carboxylic acid: The parent compound without the thiocyanate and methyl ester groups, used as a precursor in various syntheses.
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have a thieno-pyrrole structure and are studied for their unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H6N2O2S |
|---|---|
Molekulargewicht |
182.20 g/mol |
IUPAC-Name |
methyl 5-thiocyanato-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-3-6(9-5)12-4-8/h2-3,9H,1H3 |
InChI-Schlüssel |
FHDXMVARFHOJAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(N1)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


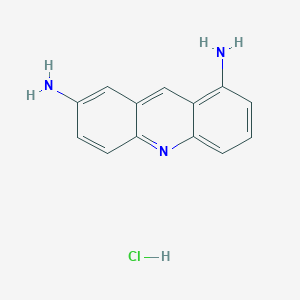

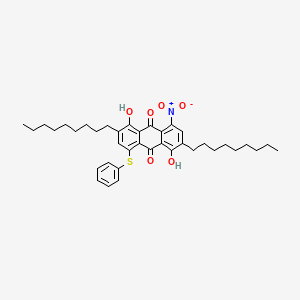
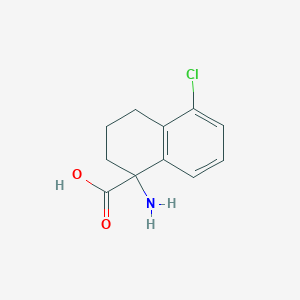
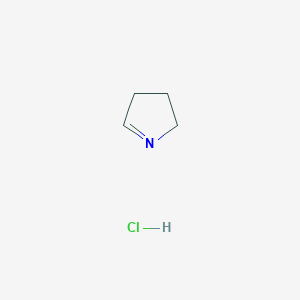
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
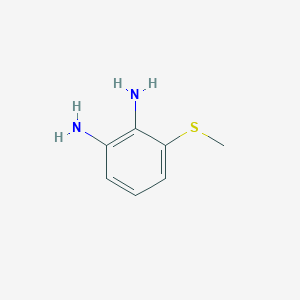
![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)
